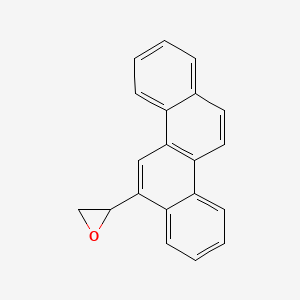

6-Chrysenyloxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66842-41-9 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

2-chrysen-6-yloxirane |

InChI |

InChI=1S/C20H14O/c1-2-6-14-13(5-1)9-10-17-15-7-3-4-8-16(15)19(11-18(14)17)20-12-21-20/h1-11,20H,12H2 |

InChI Key |

IXNJEDIJJZHXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of the 6 Chrysenyloxirane Ring

Nucleophilic Ring-Opening Reactions

The dominant reaction pathway for 6-Chrysenyloxirane, like other arene oxides, is the nucleophilic ring-opening of the strained epoxide. This process relieves ring strain and is the foundational step for many of the compound's subsequent transformations. These reactions involve the attack of a nucleophile on one of the epoxide's carbon atoms (C5 or C6), leading to the formation of a trans-adduct. A wide array of nucleophiles, including water, alcohols, and biological macromolecules, can participate in this reaction. wikipedia.org

The regioselectivity of the attack (i.e., whether the nucleophile adds to C5 or C6) and the stereochemistry of the resulting product are influenced by electronic effects, steric hindrance, and the reaction conditions. For instance, studies on similar K-region epoxides of other PAHs have shown that the site of nucleophilic attack can be highly specific. In the case of chrysene-5,6-oxide (B79990) reacting with diethyl hydrogen phosphate, the reaction proceeds regiospecifically to yield 6-chrysenol after dehydration, indicating an initial attack at the C5 position followed by aromatization. researchgate.net

The choice of solvent can profoundly influence the outcome of nucleophilic ring-opening reactions by affecting the stability of intermediates and transition states. While specific studies on this compound are limited, general principles derived from epoxide chemistry suggest that solvent polarity is a key determinant of the reaction mechanism.

In polar protic solvents (e.g., water, methanol), the reaction can proceed through a mechanism with significant SN1 character. The solvent can stabilize a developing positive charge on the carbon atom (a carbocation-like intermediate) as the C-O bond of the epoxide breaks. This is particularly relevant under acidic conditions where the epoxide oxygen is protonated. The stability of the potential carbocation at C5 versus C6 would then govern the regioselectivity.

In contrast, apolar or polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) tend to favor a more concerted SN2 mechanism. nih.gov In this pathway, the nucleophile attacks the carbon atom at the same time as the C-O bond breaks, avoiding the formation of a discrete carbocation. Under these conditions, steric hindrance typically directs the nucleophile to the less substituted or more accessible carbon atom. The stereochemistry is strictly controlled, resulting in an inversion of configuration at the site of attack, leading to the characteristic trans-product.

| Solvent Type | Predominant Mechanism | Key Intermediates/Transition States | Primary Factor Controlling Regioselectivity |

|---|---|---|---|

| Polar Protic (e.g., H₂O, EtOH) | SN1-like | Carbocation-like character | Carbocation stability |

| Polar Aprotic (e.g., DMF, DMSO) | SN2 | Concerted backside attack | Steric hindrance and electronic effects |

| Apolar (e.g., Toluene, Hexane) | SN2 | Concerted backside attack | Steric hindrance |

Catalysts are frequently employed to enhance the rate and control the selectivity of epoxide ring-opening reactions. Both Lewis acids and Brønsted acids can activate the this compound ring toward nucleophilic attack.

Lewis acid catalysis involves the coordination of a Lewis acid (e.g., ZnI₂, Yb(OTf)₃) to the epoxide oxygen atom. acs.org This coordination polarizes the C-O bonds, making the carbon atoms (C5 and C6) more electrophilic and thus more susceptible to attack by even weak nucleophiles. This strategy is effective in promoting reactions with nucleophiles like cyanide. acs.org

Brønsted acid catalysis operates via protonation of the epoxide oxygen. nih.gov This initial protonation creates a highly reactive intermediate that readily undergoes nucleophilic attack. The reaction pathway can have substantial SN1 character, proceeding through a transition state that resembles a stable benzylic carbocation. nih.govresearchgate.net This is the operative mechanism in the acid-catalyzed hydrolysis of arene oxides to form trans-dihydrodiols.

Enzymatic catalysis is also paramount, with epoxide hydrolases facilitating the hydration of this compound to trans-5,6-dihydroxy-5,6-dihydrochrysene in biological systems. wikipedia.org

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of this compound is highly dependent on pH. Both acid and base catalysis can promote distinct transformations of the epoxide ring.

Under acidic conditions , the primary reaction is the ring-opening to form a carbocation intermediate, as described above. This cation can be trapped by nucleophiles, such as water, to yield a dihydrodiol. Alternatively, it can undergo rearrangement and elimination to form a phenol (B47542), a process known as aromatization (see Section 3.3). The balance between diol formation and aromatization is highly sensitive to pH and the specific arene oxide structure. pnas.org Computational studies on similar PAH epoxides show that the formation of a benzylic carbocation via epoxide ring opening is a key step in their mechanism of action. nih.govresearchgate.net

Under basic conditions , ring-opening proceeds via a direct SN2 attack by a strong nucleophile (e.g., hydroxide, alkoxide). This pathway does not involve a carbocation intermediate. The nucleophile attacks one of the epoxide carbons, leading to the formation of a trans-adduct. For many arene oxides, this pathway is less prone to rearrangement compared to the acid-catalyzed route.

Rearrangement Processes and Isomerization Pathways

Arene oxides like this compound are known to undergo spontaneous and catalyzed isomerization to more stable phenolic structures. This process is critical for their metabolism and detoxification. iunajaf.edu.iq

The most significant isomerization pathway is the NIH Shift . nih.gov This process involves the acid-catalyzed or spontaneous rearrangement of the arene oxide to a ketone intermediate (an enone), which then tautomerizes to the final, stable phenol (an arenol). pnas.org During this process, a substituent (typically a hydrogen atom) at the position of hydroxylation migrates to an adjacent carbon atom. pnas.orgnih.gov For this compound, this rearrangement would lead to the formation of chrysenols. The distribution of isomeric phenol products is highly dependent on the pH of the medium, indicating that different mechanisms operate under spontaneous versus acid-catalyzed conditions. pnas.orgpnas.org

Another relevant isomerization is the valence tautomerism between the arene oxide and its corresponding seven-membered oxepine ring. wikipedia.org For benzene (B151609) oxide, it exists in equilibrium with oxepine. While less studied for complex PAHs like chrysene (B1668918), this equilibrium represents a potential, non-aromatizing isomerization pathway for this compound.

| Pathway | Conditions | Key Intermediate | Product Type |

|---|---|---|---|

| NIH Shift (Aromatization) | Spontaneous or Acid-Catalyzed | Carbocation / Enone | Phenol (Chrysenol) |

| Valence Tautomerism | Equilibrium | None (concerted process) | Oxepine |

Oxidative and Reductive Reactivity of the Epoxide Functionality

While the epoxide is itself a product of oxidation of the parent arene, the epoxide ring can undergo further redox reactions, although these are less common than nucleophilic additions and rearrangements.

Reductive processes can open the epoxide ring. Common laboratory reducing agents can transform epoxides into either alcohols or the parent alkene.

Reduction to Alcohols : Reagents like lithium aluminum hydride (LiAlH₄) typically attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion, delivering a hydride ion (H⁻) and yielding an alcohol after workup.

Deoxygenation to Alkene : Stronger reducing agents or specific catalytic systems can remove the oxygen atom entirely, regenerating the parent C5=C6 double bond and yielding chrysene. This process effectively reverses the initial epoxidation.

Oxidative processes of the epoxide ring in an arene oxide are not a commonly reported reaction pathway. The epoxide functionality is already an oxidized state of the C5-C6 bond. Further oxidation is energetically unfavorable and has not been a focus of mechanistic studies for this class of compounds. The primary metabolic and chemical fate of this compound is driven by the relief of ring strain through ring-opening reactions rather than further oxidation of the epoxide itself. iunajaf.edu.iq

Advanced Spectroscopic and Structural Elucidation of 6 Chrysenyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure and relative stereochemistry of 6-Chrysenyloxirane. By analyzing the chemical environments of the ¹H and ¹³C nuclei, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum provides crucial information about the electronic environment of the protons. The protons of the chrysene (B1668918) aromatic core are expected to resonate in the downfield region, typically between δ 7.9 and 9.2 ppm, due to the deshielding effect of the aromatic ring current. researchgate.net The protons on the oxirane ring, however, appear in a more upfield region. For aryl epoxides like styrene (B11656) oxide, these protons typically resonate between δ 2.5 and 4.5 ppm. rsc.orglibretexts.org The proton on the carbon attached to the chrysene ring (the methine proton) is expected to be more deshielded than the two protons on the terminal carbon of the oxirane (the methylene (B1212753) protons) due to the direct connection to the aromatic system. oregonstate.edu The expected chemical shifts are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on values for chrysene and analogous aryl epoxides. researchgate.netrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (Chrysene) | 7.9 – 9.2 | Multiplet (m) |

| Oxirane Methine (CH-Ar) | 3.9 – 4.2 | Triplet (t) or Doublet of Doublets (dd) |

| Oxirane Methylene (CH₂) | 2.8 – 3.4 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. nih.gov The 18 carbons of the chrysene moiety are expected to appear in the aromatic region (δ 120-135 ppm), with quaternary carbons appearing at lower field. rsc.orgnih.gov The carbons of the oxirane ring are significantly shielded compared to their aromatic counterparts, typically appearing in the δ 45-55 ppm range, a characteristic feature of strained epoxide rings. oregonstate.edu

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of these resonances. Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons, confirming the connectivity within the chrysene spin systems and the oxirane ring. nist.govhuji.ac.il Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons. huji.ac.ilresearchgate.net These techniques would be used to unambiguously link the oxirane ring to the C6 position of the chrysene skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on values for chrysene and analogous aryl epoxides. oregonstate.edunih.govnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Chrysene) | 120 – 135 |

| Oxirane Methine (CH-Ar) | 50 – 55 |

| Oxirane Methylene (CH₂) | 45 – 50 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which confirms its elemental composition. psu.edu For this compound (C₂₀H₁₄O), the calculated monoisotopic mass is 270.1045 g/mol . HRMS analysis would yield a measured mass with an accuracy in the sub-ppm range, verifying this formula. acs.org

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Formula | Identity / Proposed Loss |

| 270.1045 | [C₂₀H₁₄O]⁺• | Molecular Ion [M]⁺• |

| 242.1096 | [C₁₉H₁₄]⁺• | [M - CO]⁺• |

| 241.1017 | [C₁₉H₁₃]⁺ | [M - CHO]⁺ |

| 228.0939 | [C₁₈H₁₂]⁺• | Chrysene radical cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nist.govuab.edu For this compound, the spectra would be a composite of the vibrations from the chrysene core and the oxirane ring.

The chrysene moiety would give rise to:

Aromatic C-H stretching vibrations above 3000 cm⁻¹. researchgate.net

Aromatic C=C ring stretching vibrations in the 1450-1610 cm⁻¹ region. researchgate.net

Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which are often characteristic of the substitution pattern on the aromatic ring.

The oxirane ring would contribute:

Asymmetric C-O-C stretching, typically around 1250 cm⁻¹. researchgate.net

Characteristic epoxide ring deformation modes (the "ring breathing" and other vibrations) in the 950-810 cm⁻¹ and 840-750 cm⁻¹ regions. wiley.comresearchgate.net

Raman spectroscopy is complementary to IR and is particularly useful for identifying the highly polarizable C=C bonds of the aromatic system. nih.govresearchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| ~2950-3000 | C-H Stretch | Oxirane |

| ~1600 | C=C Stretch | Aromatic |

| ~1250 | C-O-C Asymmetric Stretch | Epoxide |

| 950 - 810 | Epoxide Ring Vibration | Epoxide |

| 700 - 900 | C-H Out-of-Plane Bend | Aromatic |

Electronic Spectroscopy (UV-Visible and Fluorescence) for Aromatic Chromophore Analysis

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule. beilstein-journals.org The electronic properties of this compound are dominated by the extensive π-conjugated system of the chrysene chromophore. The oxirane ring itself is not a significant chromophore and acts as an auxochromic substituent, causing minor shifts (typically bathochromic or hypsochromic) in the absorption maxima of the parent aromatic system.

The UV-Vis spectrum of chrysene exhibits several absorption bands, with maxima typically observed between 320 and 390 nm. rsc.orgcore.ac.uk Upon excitation at one of these wavelengths, chrysene displays characteristic fluorescence with emission peaks generally found in the 370 nm to 420 nm range. rsc.orgsci-hub.se The spectrum of this compound is expected to be very similar to that of chrysene, with slight shifts in the λ_max_ values due to the electronic effect of the oxirane substituent. Fluorescence spectroscopy is a highly sensitive technique, capable of detecting analytes at very low concentrations. wiley.com

Table 5: Predicted Electronic Spectroscopy Data for this compound Data predicted based on reported values for chrysene. rsc.orgsci-hub.se

| Spectroscopy Type | Predicted λ_max (nm) | Transition |

| UV-Visible Absorption | ~320 - 390 | π → π* |

| Fluorescence Emission | ~375 - 425 | Emission from S₁ state |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a stereocenter at the C6-substituted carbon of the oxirane ring makes this compound a chiral molecule, existing as a pair of enantiomers, (R)- and (S)-6-Chrysenyloxirane. These non-superimposable mirror images cannot be distinguished by most spectroscopic methods like NMR or IR without a chiral auxiliary.

Chiroptical spectroscopy, specifically Circular Dichroism (CD), is the definitive method for this purpose. figshare.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov While enantiomers have identical UV-Vis absorption spectra, they exhibit CD spectra that are equal in magnitude but opposite in sign (a mirror image). This phenomenon, known as the Cotton effect, allows for the direct visualization and quantification of the enantiomeric composition of a sample. researchgate.netnih.gov By comparing the experimental CD spectrum to either a known standard or to theoretical predictions, the absolute configuration (R or S) of the predominant enantiomer can be unambiguously assigned. acs.orgnih.gov

Computational and Theoretical Chemistry of 6 Chrysenyloxirane

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 6-Chrysenyloxirane at the atomic level. These methods allow for the detailed characterization of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. uni-muenchen.de DFT calculations can predict a variety of ground state properties for this compound.

Commonly used functionals such as B3LYP or PBE0, combined with a suitable basis set like 6-311+G(d,p), are employed to optimize the geometry of the molecule and calculate key electronic properties. uni-muenchen.demdpi.com These calculations provide data on bond lengths, bond angles, dihedral angles, and the distribution of electron density. The results can highlight the effects of the epoxide ring on the planarity and aromaticity of the chrysene (B1668918) backbone.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Polarizability | Data not available | ų |

To understand the behavior of this compound upon absorption of light, such as in photochemical reactions or fluorescence, ab initio methods are employed to study its excited states. arxiv.org Methods like Time-Dependent DFT (TD-DFT) or more rigorous approaches such as Configuration Interaction (CI) or Coupled Cluster (CC) theory can be used. aps.org

These calculations can predict the energies of various electronic transitions, their corresponding oscillator strengths, and the nature of the excited states (e.g., π-π* or n-π* transitions). This information is crucial for interpreting UV-visible absorption spectra and understanding the molecule's photochemistry. rsc.org

Molecular Dynamics Simulations of Conformational Landscapes

While the chrysene backbone is relatively rigid, the oxirane ring and its attachment to the aromatic system can lead to different conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamics of molecules over time. nih.govnih.govebsco.com

Using a force field parameterized for PAHs and epoxides, MD simulations can model the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. youtube.com These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under physiological conditions. The results of MD simulations can provide insights into how the molecule might interact with biological targets. arxiv.org

Reaction Mechanism Modeling and Transition State Analysis

A key aspect of the chemistry of PAH epoxides is their reactivity, particularly their susceptibility to nucleophilic attack, leading to ring-opening reactions. youtube.com Computational modeling can elucidate the mechanisms of these reactions, for instance, the acid-catalyzed hydrolysis of the epoxide ring. nih.gov

By mapping the potential energy surface of the reaction, computational methods can identify the transition states, intermediates, and products. openstax.org The activation energies calculated for different pathways can predict the most likely reaction mechanism. For this compound, this could involve the formation of a carbocation intermediate upon protonation of the epoxide oxygen, followed by the attack of a nucleophile.

Table 2: Illustrative Data from Reaction Mechanism Modeling of an Epoxide Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Epoxide + H₃O⁺) | 0.0 |

| Transition State 1 | +15.2 |

| Carbocation Intermediate | +5.7 |

| Transition State 2 | +2.1 |

| Products (Diol) | -12.5 |

Note: This data is illustrative for a generic epoxide hydrolysis and does not represent specific calculations for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting various spectroscopic data for this compound. By calculating properties related to different spectroscopic techniques, a theoretical spectrum can be generated that aids in the analysis of experimental data.

For example, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to help assign peaks in ¹H and ¹³C NMR spectra. rsc.org

Table 3: Predicted Spectroscopic Parameters for a Molecule of Similar Complexity

| Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (aromatic) | 7.5 - 8.9 ppm |

| ¹H NMR Chemical Shift (oxirane) | 3.5 - 4.5 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 120 - 135 ppm |

| ¹³C NMR Chemical Shift (oxirane C-O) | 50 - 65 ppm |

| Major IR Stretching Frequencies | C-H (aromatic): 3000-3100 cm⁻¹, C=C (aromatic): 1450-1600 cm⁻¹, C-O-C (epoxide): 810-950 cm⁻¹ |

Note: These are typical value ranges for PAH epoxides and are intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on chemical/physical descriptors, not biological activity endpoints)

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a compound with a particular property. imist.ma In the context of this compound, QSAR models can be developed to predict its physicochemical properties based on a set of calculated molecular descriptors. researchgate.netresearchgate.net

These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.goveuropa.eu By building a QSAR model from a series of related PAH epoxides, it would be possible to predict properties of this compound without direct measurement.

Table 4: Examples of Chemical/Physical Descriptors Used in QSAR for PAH Epoxides

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Atom Count, Ring Count |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

Enzymatic Biotransformation Mechanisms of Chrysenyloxiranes

Cytochrome P450-Mediated Formation of Epoxides

The initial step in the metabolic activation of chrysene (B1668918) is its oxidation by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. wikipedia.orgmhmedical.com These enzymes catalyze the insertion of an oxygen atom into the PAH structure, leading to the formation of epoxides. mdpi.com 6-Chrysenyloxirane is a K-region epoxide of chrysene. The K-region is a concept used to describe a specific bond in a polycyclic aromatic hydrocarbon that is chemically reactive.

The epoxidation of PAHs like chrysene is not a random process but is mediated by specific isoforms of the CYP450 enzyme superfamily. nih.gov The principal isoforms responsible for the metabolic activation of many carcinogenic PAHs are CYP1A1 and CYP1B1. nih.govwaocp.org Studies using cDNA-expressed human and mouse P450s have demonstrated that CYP1A1 and CYP1A2 are both capable of metabolizing chrysene to form its K-region epoxide. nih.gov Further research has implicated P450s 1A1, 1A2, and 2C10 as having high activity for the ring oxidation of chrysene and its methylated derivatives. nih.gov In human liver, P450 1A2 is a major form responsible for the formation of dihydrodiol metabolites from nitro-chrysene derivatives, while in the lungs, P450 1A1 appears to play the primary role. nih.gov

The enzymatic oxidation of chrysene by CYP450 enzymes exhibits both regioselectivity (which part of the molecule is oxidized) and stereoselectivity (the three-dimensional structure of the product). Research indicates that both rat and trout liver microsomes are more efficient at attacking the bay-region bond versus the non-bay-region double bond in chrysene. nih.gov

Crucially, the epoxidation at the K-region (the 5-6 bond) of chrysene is highly stereoselective. Studies using various P450 isoforms, including human and mouse CYP1A1 and CYP1A2, have shown a preferential formation of the (+)-(5R,6S)-epoxide of chrysene, also known as (+)-chrysene 5,6-oxide. nih.gov This R,S-epoxide was the major enantiomer produced, accounting for 74-85% of the K-region epoxides formed. nih.gov This high degree of stereoselectivity suggests that the P450 enzymes preferentially attack one of the two faces of the K-region double bond. nih.gov

Table 1: Stereoselectivity of Chrysene K-Region Epoxidation by P450 Isoforms

| P450 Isoform | Substrate | Major Epoxide Enantiomer | Enantiomeric Excess (%) |

|---|---|---|---|

| Human CYP1A1 | Chrysene | (5R,6S)-Chrysenyloxirane | 74-85% nih.gov |

| Mouse CYP1A1 | Chrysene | (5R,6S)-Chrysenyloxirane | 74-85% nih.gov |

| Human CYP1A2 | Chrysene | (5R,6S)-Chrysenyloxirane | 74-85% nih.gov |

| Mouse CYP1A2 | Chrysene | (5R,6S)-Chrysenyloxirane | 74-85% nih.gov |

Epoxide Hydrolase-Catalyzed Hydrolysis

Once formed, epoxides like this compound are substrates for another crucial class of enzymes: epoxide hydrolases (EH). wikipedia.orgucdavis.edu These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of a trans-dihydrodiol. ucanr.eduebi.ac.uk This process is a key detoxification pathway, converting reactive epoxides into more water-soluble and excretable diols. mhmedical.comnih.gov

Table 2: Stereochemical Pathway of this compound Biotransformation

| Starting Compound | Enzyme | Intermediate | Enzyme | Final Product | Stereochemistry |

|---|---|---|---|---|---|

| Chrysene | Cytochrome P450 (e.g., CYP1A1/1A2) | (+)-(5R,6S)-Chrysenyloxirane nih.gov | Epoxide Hydrolase | Chrysene-5,6-dihydrodiol | (5R,6R) nih.gov |

The mechanism of epoxide hydrolase involves a two-step process within a conserved α/β-hydrolase fold structure. ucdavis.eduslu.se The active site is located in a cavity between two domains. slu.se

Binding and Covalent Intermediate Formation : The epoxide substrate, this compound, enters the active site. Two tyrosine residues in the enzyme's "lid" domain are thought to orient the substrate by forming hydrogen bonds with the epoxide oxygen. ucdavis.eduslu.se A nucleophilic aspartate residue then attacks one of the epoxide carbons (the S-carbon in the case of chrysene 5,6-oxide), opening the ring and forming a covalent alkyl-enzyme intermediate. nih.govucdavis.eduebi.ac.uk

Hydrolysis : A water molecule, activated by a charge-relay system involving histidine and another acidic residue (aspartate or glutamate), hydrolyzes the ester bond of the intermediate. ebi.ac.ukslu.se This releases the diol product and regenerates the free enzyme. slu.se

The distinct stereochemical outcome of the reaction suggests that the active site of epoxide hydrolase precisely anchors the chrysenyloxirane ring to facilitate the specific nucleophilic attack. nih.gov

Glutathione (B108866) S-Transferase-Mediated Conjugation

In addition to hydrolysis, epoxides can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). mhmedical.comwikipedia.org GSTs are a diverse family of enzymes that play a critical role in cellular defense by neutralizing electrophilic compounds. sigmaaldrich.com They catalyze the nucleophilic attack of the sulfur atom of GSH on electrophilic centers of substrates, such as the carbon atoms of an epoxide ring. wikipedia.org

This conjugation makes the compounds more water-soluble, facilitating their removal from the body. wikipedia.org The GST family is extensive, with various classes such as alpha, mu, pi, and theta, which exhibit different substrate specificities. nih.gov While the formation of GSH conjugates is a well-established detoxification pathway for reactive epoxides generated from PAH metabolism, specific studies detailing the kinetics and isoform specificity of this compound conjugation by GSTs are not as prevalent in the literature as those for CYP and EH. However, it is a recognized and crucial mechanism for the detoxification of electrophilic intermediates generated by P450 enzymes. sigmaaldrich.comnih.gov

Nucleophilic Addition of Glutathione to the Oxirane Ring

A primary detoxification pathway for electrophilic epoxides like this compound is conjugation with the endogenous tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine). nih.gov This reaction is a nucleophilic addition where the electron-rich sulfur atom of the cysteine residue in glutathione attacks one of the electrophilic carbon atoms of the oxirane ring. This process is primarily catalyzed by a superfamily of Phase II enzymes known as Glutathione S-transferases (GSTs). upol.cz

The GST-catalyzed reaction opens the strained epoxide ring, alleviating its reactivity and forming a bulky, more polar S-glutathionyl-chrysene derivative. upol.cz GSTs are a major family of detoxification enzymes that catalyze the conjugation of a wide variety of electrophilic compounds with reduced glutathione. upol.cz This conjugation represents a crucial step in neutralizing the potential of the epoxide to react with cellular macromolecules like DNA and proteins.

Formation of Sulfur-Containing Metabolites

The initial glutathione conjugate of a chrysenyloxirane is not the final excretory product. It serves as an intermediate in the formation of mercapturic acids, which are the ultimate sulfur-containing metabolites excreted in the urine or bile. mhmedical.com The biotransformation from the glutathione conjugate to the final mercapturic acid involves a sequential series of enzymatic steps:

Removal of Glutamic Acid: The γ-glutamyl moiety is cleaved from the conjugate by the enzyme γ-glutamyl transpeptidase.

Removal of Glycine (B1666218): The glycine residue is subsequently removed by a dipeptidase.

N-Acetylation: The resulting cysteine conjugate is then acetylated on its free amino group by an N-acetyltransferase, using acetyl-CoA as a cofactor. This final step yields the corresponding mercapturic acid. mhmedical.com

This metabolic pathway ensures the efficient detoxification and elimination of the reactive epoxide from the body.

Table 1: Pathway of Mercapturic Acid Synthesis from a Chrysenyloxirane-Glutathione Conjugate

| Step | Metabolite | Enzyme | Function |

|---|---|---|---|

| Initial Conjugation | Chrysenyloxirane | Glutathione S-transferase (GST) | Catalyzes the nucleophilic attack of glutathione on the epoxide ring. |

| 1 | S-(Chrysenyl-hydroxy)-glutathione | γ-Glutamyl Transpeptidase | Removes the glutamate (B1630785) residue. |

| 2 | S-(Chrysenyl-hydroxy)-cysteinyl-glycine | Dipeptidase | Removes the glycine residue. |

| 3 | S-(Chrysenyl-hydroxy)-cysteine | N-Acetyltransferase | Adds an acetyl group to the cysteine conjugate. |

| Final Product | Chrysenyl Mercapturic Acid | - | Final water-soluble product for excretion. |

Role of Other Phase I and Phase II Enzymes in Chrysenyloxirane Metabolism

Besides glutathione conjugation, the metabolism of chrysene and its epoxide intermediates involves a coordinated effort between several other Phase I and Phase II enzymes. nih.gov These pathways can either lead to detoxification or, in some cases, metabolic activation.

Phase I reactions introduce or expose functional groups (like -OH), while Phase II reactions conjugate these groups to increase water solubility for excretion. wikipedia.orgopenaccessjournals.com

Phase I Enzymes:

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is responsible for the initial oxidation of the parent chrysene molecule to form epoxide intermediates, including chrysenyloxiranes. oup.comnih.gov Studies using rat and trout liver microsomes show that CYPs attack different positions on the chrysene ring, leading to various isomers of epoxides and phenols. oup.comoup.com

Epoxide Hydrolase (EH): This enzyme plays a critical detoxifying role by catalyzing the hydrolysis of epoxides. Microsomal epoxide hydrolase (mEH) adds a water molecule to the oxirane ring of a chrysenyloxirane, converting the reactive epoxide into a less reactive and more polar trans-dihydrodiol. oup.comnih.gov The formation of dihydrodiols is a major metabolic pathway for chrysene in both rat and trout liver microsomes. oup.com

Phase II Enzymes:

UDP-Glucuronosyltransferases (UGTs): The hydroxyl groups on the chrysene dihydrodiols and phenols, formed by the action of CYP and EH enzymes, are substrates for glucuronidation. UGTs catalyze the transfer of glucuronic acid from a UDP-glucuronic acid cofactor to these hydroxyl groups. upol.cznih.gov This conjugation dramatically increases the water solubility of the metabolites, facilitating their elimination.

Sulfotransferases (SULTs): In a similar fashion, SULTs catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of chrysene phenols and dihydrodiols. upol.cz This process, known as sulfation, also results in a highly polar conjugate that is readily excreted.

Table 2: Key Enzymes in Chrysenyloxirane Metabolism

| Phase | Enzyme | Abbreviation | Function |

|---|---|---|---|

| Phase I | Cytochrome P450 | CYP | Oxidizes chrysene to form epoxides (chrysenyloxiranes) and phenols. oup.com |

| Phase I | Epoxide Hydrolase | EH | Hydrolyzes epoxides to form less reactive trans-dihydrodiols. nih.gov |

| Phase II | Glutathione S-transferase | GST | Conjugates epoxides with glutathione for detoxification. upol.cz |

| Phase II | UDP-Glucuronosyltransferase | UGT | Conjugates hydroxylated metabolites (phenols, dihydrodiols) with glucuronic acid. nih.gov |

| Phase II | Sulfotransferase | SULT | Conjugates hydroxylated metabolites with a sulfonate group. upol.cz |

Mechanisms of Covalent Adduct Formation with Biological Macromolecules

Adduction with Deoxyribonucleic Acid (DNA)

The formation of DNA adducts by 6-Chrysenyloxirane involves the covalent binding of the chrysene (B1668918) moiety to the DNA structure, potentially leading to mutations if not repaired by the cell's machinery. nih.govhhearprogram.org The process is influenced by the chemical structure of the epoxide and the accessibility of nucleophilic sites within the DNA double helix. wikipedia.org

The primary mechanism of DNA adduction by this compound is the nucleophilic attack by electron-rich centers in the DNA bases on the electrophilic carbon atoms of the oxirane ring. The most nucleophilic sites in DNA are the N7-position of guanine (B1146940) and the N3-position of adenine (B156593). wikipedia.org However, reactions also readily occur with the exocyclic amino groups of both guanine (N²) and adenine (N⁶). nih.govnih.gov

Studies on related chrysene diol epoxides show substantial reaction with the amino groups of both deoxyadenosine (B7792050) and deoxyguanosine residues. nih.gov For instance, metabolic activation of 6-nitrochrysene (B1204248) can lead to the formation of adducts at the C8 and N² positions of guanine and the C8 and N⁶ positions of adenine. nih.govnih.govnih.gov The reaction involves the opening of the epoxide ring and the formation of a stable carbon-nitrogen or carbon-oxygen bond between the chrysene molecule and the DNA base. ki.se

Table 1: Primary Nucleophilic Sites in DNA for Epoxide Adduction

| DNA Base | Primary Reactive Site(s) | Type of Adduct Formed |

|---|---|---|

| Guanine | N7, N² (exocyclic amino), C8 | Guanine Adduct |

| Adenine | N1, N3, N⁶ (exocyclic amino) | Adenine Adduct |

| Cytosine | N3 | Cytosine Adduct |

This table summarizes common reaction sites for epoxides based on general reactivity patterns. ki.sewikipedia.org

Stereochemistry plays a crucial role in determining the structure and biological consequences of the DNA adducts formed. The orientation of the attacking DNA base relative to the plane of the epoxide ring dictates whether the addition is cis or trans. researchgate.net

trans-addition: The nucleophilic group of the DNA base attacks from the opposite side of the epoxide oxygen.

cis-addition: The attack occurs from the same side as the epoxide oxygen.

For dihydrodiol epoxides of other polycyclic aromatic hydrocarbons (PAHs), it has been observed that trans adducts are generally favored over cis adducts. nih.gov However, for the syn-dihydrodiol epoxide of 5,6-dimethylchrysene, a non-planar compound structurally related to this compound, a preference for the formation of cis adducts in DNA has been noted. nih.gov The specific stereoisomer of the this compound and the local DNA sequence environment will ultimately determine the stereochemical outcome of the adduct. researchgate.net

Once formed, the bulky chrysene moiety forces a significant conformational change in the DNA double helix. The adduct can adopt several conformations, primarily classified as either minor groove-aligned or intercalated.

Intercalation: The planar aromatic ring system of the chrysene can insert itself between the DNA base pairs, leading to significant disruption. researchgate.net This intercalation can displace both the modified base and its partner from the helix, causing unwinding and bending of the DNA. researchgate.net

The conformation is also defined by the rotation around the glycosidic bond connecting the base to the sugar backbone, described as syn or anti. For example, some PAH-adenine adducts adopt a syn conformation, which can be accommodated in the DNA helix without disrupting the flanking base pairs. nih.gov The specific conformation adopted by a this compound adduct depends on a delicate balance of factors including stereochemistry, sequence context, and stabilizing π-π stacking interactions with neighboring bases. researchgate.net

Such topological changes are critical because they can interfere with fundamental cellular processes like DNA replication and transcription. nih.govcsic.es The local destabilization of the helix caused by the adduct can stall DNA polymerases, potentially leading to replication errors or a complete block of replication. nih.govnih.gov The persistence of these adducts and the associated topological changes can trigger cellular repair mechanisms or, if left unrepaired, lead to permanent mutations. kegg.jp

Adduction with Proteins and Peptides

In addition to DNA, the electrophilic nature of this compound allows it to react with nucleophilic residues in proteins, forming protein adducts. This process, a type of non-enzymatic post-translational modification, can alter the structure and function of the targeted proteins. mdpi.com

The covalent modification of proteins by this compound occurs through the reaction of its epoxide ring with nucleophilic amino acid side chains. The propensity for an adduct to form depends on both the reactivity of the epoxide and the nucleophilicity of the target amino acid. mdpi.com

The most common targets for such reactions are the side chains of cysteine, histidine, and lysine (B10760008). mdpi.com

Cysteine: The sulfhydryl group (-SH) of cysteine is a highly potent nucleophile and reacts readily with epoxides. nih.gov

Histidine: The imidazole (B134444) ring of histidine is also a strong nucleophile and a common site for adduction. mdpi.com

Lysine: The primary amine (-NH₂) in the side chain of lysine can act as a nucleophile, leading to adduct formation. mdpi.com

The reaction involves a nucleophilic attack from the amino acid side chain on one of the carbons of the oxirane ring, leading to ring-opening and the formation of a stable covalent bond. The modification of these residues can disrupt protein folding, alter enzymatic activity, and interfere with protein-protein interactions.

Table 2: Amino Acid Residues Reactive with Epoxides

| Amino Acid | Nucleophilic Group |

|---|---|

| Cysteine | Sulfhydryl (-SH) |

| Histidine | Imidazole Ring |

| Lysine | ε-amino (-NH₂) |

| N-terminus | α-amino (-NH₂) |

This table highlights the primary amino acid residues susceptible to adduction by electrophilic compounds like epoxides. mdpi.comnih.gov

Identification of Adduct Structures

The identification of the precise chemical structures of covalent adducts formed between reactive metabolites of xenobiotics and biological macromolecules is a critical step in understanding their mechanisms of toxicity and carcinogenicity. In the case of chrysene, metabolic activation leads to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogens. These epoxides, including isomers such as this compound, readily react with nucleophilic sites on DNA and proteins to form stable adducts. The elucidation of these adduct structures has been the focus of numerous studies, employing a range of sophisticated analytical techniques.

The primary targets for adduction by chrysene diol epoxides are the purine (B94841) bases in DNA, specifically guanine and adenine. acs.orgnih.gov The exocyclic amino groups of these bases are particularly susceptible to attack by the electrophilic epoxide ring. The reaction typically involves the opening of the epoxide ring and the formation of a covalent bond between one of the carbon atoms of the epoxide and the nitrogen atom of the purine base. aacrjournals.org

Several stereoisomers of chrysene diol epoxides exist, and their reactivity and the stereochemistry of the resulting adducts can vary significantly. For instance, studies on benzo[g]chrysene, a related polycyclic aromatic hydrocarbon, have shown that different diol epoxide isomers react with DNA to form a variety of adducts with distinct stereochemical conformations. oup.com The (-)-anti-benzo[g]chrysene diol-epoxide, for example, has been found to form five different adducts with DNA, three with guanine and two with adenine. oup.com In contrast, the (+)-syn-benzo[g]chrysene diol-epoxide forms one adduct with each of these bases. oup.com

The identification and characterization of these adducts rely heavily on advanced analytical methodologies. High-Performance Liquid Chromatography (HPLC) is often used to separate the different adducts formed in vitro or in vivo. oup.combibliotekanauki.pl The fractions collected from HPLC can then be subjected to further analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their exact mass and structure. healtheffects.orgnih.gov 32P-postlabeling is another highly sensitive technique that has been widely used to detect and quantify DNA adducts formed by chrysene and other polycyclic aromatic hydrocarbons. nih.govnih.govnih.gov

The table below summarizes the identified DNA adducts formed from the reaction of chrysene diol epoxides with DNA, specifying the type of diol epoxide, the site of adduction on the DNA base, and the analytical methods used for identification.

| Chrysene Diol Epoxide Isomer | Site of Adduction | Analytical Method(s) | Reference |

|---|---|---|---|

| (-)-anti-benzo[c]chrysene diol epoxide | Guanine (N2) | 32P-Postlabeling, HPLC | acs.org |

| (-)-anti-benzo[c]chrysene diol epoxide | Adenine (N6) | 32P-Postlabeling, HPLC | acs.org |

| (+)-syn-benzo[c]chrysene diol epoxide | Guanine (N2) | 32P-Postlabeling, HPLC | acs.org |

| (+)-syn-benzo[c]chrysene diol epoxide | Adenine (N6) | 32P-Postlabeling, HPLC | acs.org |

| anti-chrysene-1,2-diol-3,4-epoxide | Guanine | 32P-Postlabeling | bibliotekanauki.pl |

| 9-hydroxychrysene-1,2-diol-3,4-epoxide (triol-epoxide) | Guanine | 32P-Postlabeling | nih.gov |

| (+/-)-anti-benzo[g]chrysene diol-epoxide | Guanine | 32P-Postlabeling | nih.gov |

| (+/-)-anti-benzo[g]chrysene diol-epoxide | Adenine | 32P-Postlabeling | nih.gov |

In addition to DNA adducts, chrysene epoxides can also form covalent adducts with proteins. oup.com Serum albumin and hemoglobin are common targets for such adduction. The identification of protein adducts often involves the enzymatic digestion of the adducted protein into smaller peptides, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). healtheffects.org This approach allows for the identification of the specific amino acid residues that have been modified and the characterization of the adduct structure. While less studied than DNA adducts, protein adducts serve as important biomarkers of exposure to carcinogenic compounds.

Analytical Methodologies for Research Scale Detection and Quantification of Chrysenyloxirane and Its Metabolites

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAH metabolites. cdc.gov It separates compounds from a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. torontech.com For compounds like 6-Chrysenyloxirane and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water with solvents like acetonitrile (B52724) or methanol. researchgate.netlcms.cz

UV, Fluorescence, and Electrochemical Detection

Following separation by HPLC, various detectors can be used for quantification, each offering different levels of sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detectors are widely used in HPLC. They measure the absorbance of UV light by the analyte at a specific wavelength. nih.gov Aromatic compounds like chrysene (B1668918) and its metabolites absorb UV light, allowing for their detection. Diode Array Detectors (DAD) can acquire a full UV-visible spectrum for each peak, aiding in peak identification and purity assessment. researchgate.net While robust, UV detection may lack the sensitivity required for trace-level analysis in complex biological matrices. nih.gov

Fluorescence Detection: Fluorescence detectors offer significantly higher sensitivity and selectivity for fluorescent compounds. researchgate.net PAHs and many of their metabolites are naturally fluorescent. The molecule is excited by UV light at a specific wavelength and emits light at a longer wavelength, which is then detected. horiba.comresearchgate.net This technique is advantageous as few endogenous molecules in a biological sample fluoresce, reducing background interference. For instance, in the analysis of formaldehyde-modified deoxynucleosides, fluorescence detection was found to be more selective than UV detection. nih.gov

Electrochemical Detection (EC): EC detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. This method can be extremely sensitive for electroactive compounds. nih.gov In the analysis of certain DNA adducts, EC detection demonstrated high sensitivity for specific compounds like deoxyguanosine and its adducts at picomole levels with no blank interferences. nih.gov The applicability to this compound would depend on its electrochemical properties.

Table 1: Comparison of HPLC Detectors for PAH Metabolite Analysis

| Detector Type | Principle | Advantages | Considerations |

|---|---|---|---|

| UV/Visible | Measures absorbance of light by the analyte. nih.gov | Robust, versatile, non-destructive, good for quantitation. researchgate.net | Moderate sensitivity, potential for interference in complex samples. nih.gov |

| Fluorescence | Detects light emitted from compounds that fluoresce after excitation. horiba.com | High sensitivity and selectivity for fluorescent compounds. researchgate.net | Not all compounds fluoresce; susceptible to quenching. |

| Electrochemical (EC) | Measures current from redox reactions of the analyte. nih.gov | Very high sensitivity for electroactive compounds, high selectivity. rsc.org | Limited to electroactive compounds; mobile phase must be conductive. nih.gov |

Chiral Stationary Phase HPLC for Enantiomeric Analysis

PAH epoxides like this compound are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. csfarmacie.cz These enantiomers can exhibit different biological activities and toxicities. Therefore, their separation and individual quantification are crucial. Chiral stationary phase (CSP) HPLC is the most effective method for this purpose. merckmillipore.comphenomenex.com

The separation occurs because the enantiomers interact differently with the chiral stationary phase, leading to different retention times. phenomenex.com Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type or "brush-type" phases. csfarmacie.czphenomenex.com For the separation of epoxides, the Whelk-O 1 column, a Pirkle-type CSP, has shown broad applicability. hplc.eu These covalently bonded phases are durable and compatible with a wide range of solvents used in both normal-phase and reversed-phase chromatography. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying a trace enantiomer in the presence of a major one. hplc.eu

Gas Chromatography (GC) Coupled with Advanced Detectors

Gas chromatography is another powerful separation technique, particularly for volatile and semi-volatile compounds. cdc.gov For analysis, non-volatile metabolites like diols and tetrols must first be converted into more volatile derivatives through a process called derivatization, often by silylation. capes.gov.brnih.gov The sample is then vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase.

GC-Mass Spectrometry (GC-MS/MS) for Structural Confirmation

Coupling GC with a mass spectrometer (MS) provides a potent analytical tool. The mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts like a chemical fingerprint. researchgate.netd-nb.info This allows for highly confident identification and structural confirmation. europa.eu Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it further, and analyzing the resulting daughter ions. This technique, known as selected reaction monitoring (SRM), significantly reduces chemical noise and improves detection limits. nih.govnih.gov

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that is particularly sensitive for electronegative compounds, such as the silyl (B83357) derivatives of PAH tetrols and diols. capes.gov.br Compared to electron ionization (EI), NICI often produces less fragmentation and a strong signal for the molecular ion, enhancing sensitivity and selectivity. capes.gov.br GC-NICI-MS has been successfully used to detect chrysene-derived tetrols in human samples. capes.gov.brtandfonline.com The method is capable of achieving extremely low detection limits, in the femtomole (fmol) to attomole (amol) range, which is essential for biomarker studies in human populations. capes.gov.brnih.gov For example, a GC-NICI-MS/MS method was developed for quantifying phenanthrene (B1679779) tetrol (PheT), a metabolite of another PAH, in human urine with high throughput. acs.org

Table 2: GC-NICI-MS/MS Parameters for PAH Metabolite Analysis (Illustrative Example)

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) nih.gov | Increases volatility and thermal stability for GC analysis. capes.gov.br |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) capes.gov.br | Provides high sensitivity for electronegative analytes. capes.gov.br |

| CI Gas | Methane or Ammonia nih.gov | Reagent gas for the chemical ionization process. |

| Analysis Mode | Selected Reaction Monitoring (SRM) nih.gov | Increases selectivity and sensitivity by monitoring specific parent-daughter ion transitions. nih.gov |

| Internal Standard | Isotope-labeled analog (e.g., [13C6]PheT) nih.govnih.gov | Corrects for variations in sample preparation and instrument response. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC for non-volatile and polar compounds with the sensitive and selective detection of tandem mass spectrometry. scirp.orgnih.gov This makes it an ideal platform for analyzing metabolites directly from complex biological matrices like plasma, urine, or tissue hydrolysates, often with minimal sample cleanup. lcms.czmdpi.com

LC-MS/MS methods are widely used in metabolomics for both targeted and untargeted analyses. lcms.cznih.gov In a targeted approach, the instrument is set to look for specific metabolites, such as the expected diol or tetrol derivatives of this compound. mdpi.com This is accomplished using SRM, similar to GC-MS/MS, which provides high sensitivity and quantitative accuracy. nih.gov The development of high-throughput LC-MS/MS assays, often in a 96-well plate format, allows for the rapid analysis of large numbers of samples, which is crucial for epidemiological studies. acs.orgmdpi.com The versatility of LC, with various column chemistries like reversed-phase and hydrophilic interaction chromatography (HILIC), allows for the analysis of a wide range of metabolites with varying polarities. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound and its metabolic products. measurlabs.commeasurlabs.com Unlike nominal mass spectrometry, HRMS instruments provide extremely precise mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. spectroscopyonline.com This high mass accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. measurlabs.comresearchgate.net

The process begins with the ionization of the sample, followed by the separation of ions based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer. researchgate.net The resulting mass spectrum displays the m/z of the ions with high precision.

For this compound (C₁₈H₁₂O), the theoretical exact mass can be calculated. By comparing the experimentally measured mass to the theoretical mass, a confident identification can be made, distinguishing it from other isobaric interferences that may have the same nominal mass but a different elemental formula. chromatographyonline.com This is particularly crucial when analyzing complex mixtures where multiple compounds may co-elute during chromatographic separation. spectroscopyonline.com Furthermore, HRMS can elucidate the structures of metabolites by accurately measuring the masses of fragment ions generated through collision-induced dissociation, providing insights into metabolic transformations such as hydroxylation or conjugation. waters.com

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₂O | N/A |

| Theoretical Monoisotopic Mass (Da) | 244.0888 | Calculated |

| Typical HRMS Instrument | Q-Exactive Orbitrap | nih.gov |

| Mass Accuracy | < 5 ppm | spectroscopyonline.com |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation, enhancing the characterization of this compound and its metabolites. wikipedia.org This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge through their mobility in a buffer gas. wikipedia.orgcopernicus.org This is particularly advantageous for separating isomeric compounds, which have the same mass but different three-dimensional structures. copernicus.org

In an IMS-MS system, ions are introduced into a drift tube filled with a buffer gas and subjected to a weak electric field. copernicus.org Their drift time through the tube is dependent on their collision cross-section (CCS), a value that reflects the ion's shape. researchgate.net Compact ions experience fewer collisions and travel faster than more extended ions of the same m/z. nih.gov The separated ions then enter a mass spectrometer for mass analysis. wikipedia.org

This technique is invaluable for distinguishing between different isomers of chrysenyloxirane or its hydroxylated metabolites, which can be challenging to separate by chromatography alone. copernicus.org The combination of retention time, CCS, and accurate mass provides a high degree of confidence in compound identification. researchgate.net Recent studies have demonstrated the power of IMS-MS in separating complex mixtures of polycyclic aromatic hydrocarbon (PAH) metabolites. researchgate.netnih.gov

Table 2: Conceptual IMS-MS Parameters for Chrysenyloxirane Isomers

| Analyte | m/z (Da) | Retention Time (min) | Collision Cross-Section (Ų) |

|---|---|---|---|

| Isomer A | 244.0888 | 12.5 | 150.2 |

Advanced Spectroscopic Techniques for Trace Analysis (e.g., Shpol'skii Spectroscopy)

For the trace analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives like this compound, advanced spectroscopic techniques that offer high sensitivity and selectivity are employed. mdpi.comresearchgate.net Shpol'skii spectroscopy is a powerful fluorescence technique used for the analysis of PAHs in complex matrices. nih.gov

This method involves dissolving the analyte in a suitable n-alkane solvent (the Shpol'skii matrix) and then cooling it to cryogenic temperatures (e.g., 4.2 K using liquid helium). nih.gov At these low temperatures, the rotational and vibrational energies of the analyte molecules are minimized, resulting in highly resolved, quasi-linear fluorescence and phosphorescence spectra with very narrow bandwidths. nih.gov This spectral fine structure is highly characteristic of the specific PAH and its substitution pattern, acting as a molecular fingerprint for unambiguous identification. nih.gov

Laser-excited time-resolved Shpol'skii spectrometry can further enhance selectivity by discriminating between compounds based on their different fluorescence lifetimes. nih.gov This technique has been successfully used for the direct screening of multiple PAHs in environmental samples with sub-parts-per-billion detection limits, demonstrating its potential for the sensitive and selective analysis of chrysenyloxirane. nih.gov

Table 3: Principles of Shpol'skii Spectroscopy for Chrysenyloxirane Analysis

| Parameter | Description | Significance |

|---|---|---|

| Matrix | n-alkane solvent (e.g., n-octane) | Provides a crystalline environment that locks the analyte in specific orientations. nih.gov |

| Temperature | Cryogenic (e.g., 4.2 K) | Minimizes molecular motion, leading to highly resolved spectra. nih.gov |

| Excitation | Tunable laser | Allows for selective excitation of the target analyte. nih.gov |

| Detection | High-resolution spectrograph | Captures the characteristic, narrow-band emission spectra. nih.gov |

| Selectivity | Based on unique spectral fingerprints and fluorescence lifetimes | Enables unambiguous identification in complex mixtures. nih.govnih.gov |

Isotope Dilution Mass Spectrometry for Quantitative Studies

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and precision in the quantitative analysis of this compound and its metabolites. nih.gov This technique minimizes the effects of sample matrix interference and variations in sample preparation and instrument response. ptb.de

The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of analysis. ptb.deepa.gov This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, or ¹⁸O). Because the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and chromatographic separation, any losses of the analyte will be accompanied by a proportional loss of the internal standard. ptb.de

After processing, the sample is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. epa.gov From this ratio, the known amount of the added standard, and the sample volume or mass, the exact concentration of the analyte in the original sample can be calculated with high accuracy. epa.gov This approach is crucial for reliable quantification in complex biological matrices where significant analyte loss can occur during sample workup. mdpi.com

Table 4: Key Components of an IDMS Method for this compound

| Component | Description | Example |

|---|---|---|

| Analyte | The compound to be quantified. | This compound |

| Isotopically Labeled Internal Standard | A version of the analyte containing stable isotopes. | ¹³C₆-6-Chrysenyloxirane |

| Mass Spectrometer | An instrument capable of distinguishing between the analyte and the internal standard based on mass. | Triple Quadrupole MS or HRMS |

| Calibration | A series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard are used to create a calibration curve based on response ratios. | N/A |

Environmental Chemical Fate and Transformation Processes of Chrysenyloxiranes

Photochemical Degradation Mechanisms

Photochemical degradation, driven by solar radiation, is a primary pathway for the transformation of PAHs and their derivatives in the environment. For 6-Chrysenyloxirane, this involves direct photolysis through UV-induced ring opening and rearrangement, as well as indirect reactions with environmental photoreactants.

UV-Induced Ring Opening and Rearrangement

Upon absorption of ultraviolet (UV) radiation, the epoxide ring of this compound can undergo cleavage. This process, known as ring opening, generates a highly reactive intermediate. While specific studies on this compound are not extensively documented, the photolysis of other arene oxides suggests that this can lead to the formation of various rearranged products. For instance, the photolysis of aza-aromatic N-oxides in the presence of aromatic substrates has been shown to yield arene oxide intermediates, which can then isomerize to form phenols. nih.gov The photochemically induced oxygenation of phenanthrene (B1679779), a structural isomer of chrysene (B1668918), has been shown to produce arene oxide intermediates and their corresponding isomeric phenols. nih.gov It is plausible that UV irradiation of this compound could lead to the formation of various hydroxylated chrysene species through similar rearrangement mechanisms. The specific products formed would be dependent on the wavelength of UV light and the environmental matrix. researchgate.netniwa.co.nz

The quantum yields for the photolytic decomposition of the parent compound, chrysene, have been determined to be 0.0031, indicating its susceptibility to photodegradation. niwa.co.nz The introduction of the oxirane ring may alter the photochemistry of the molecule, potentially leading to different degradation rates and products.

Reactivity with Environmental Photoreactants

In the environment, particularly in the atmosphere and sunlit surface waters, highly reactive chemical species are generated through photochemical processes. These photoreactants, such as hydroxyl radicals (•OH) and ozone (O3), can significantly contribute to the degradation of organic pollutants like this compound. noaa.govtropos.de

The hydroxyl radical is a powerful, non-selective oxidant that is formed when UV light interacts with ozone in the presence of water vapor. noaa.gov It is considered the "detergent of the atmosphere" due to its role in oxidizing a wide range of trace gases. noaa.gov The reaction of PAHs with hydroxyl radicals is a major atmospheric sink for these compounds. scholaris.ca For this compound, reaction with •OH would likely involve addition to the aromatic rings or abstraction of a hydrogen atom, leading to the formation of hydroxylated and ring-opened products.

Ozone can also react with PAHs, leading to the formation of various oxygenated products. vulcanchem.com The reaction of ozone with benzo[a]pyrene (B130552) has been shown to form epoxides. vulcanchem.com It is conceivable that ozone could further react with the chrysene moiety of this compound, leading to additional oxygenated derivatives.

The table below summarizes potential reactions of this compound with environmental photoreactants.

| Photoreactant | Potential Reaction Type | Likely Products |

| Hydroxyl Radical (•OH) | Addition, Hydrogen Abstraction | Hydroxylated chrysenyloxiranes, Ring-opened products |

| Ozone (O3) | Addition | Further oxygenated chrysene derivatives |

Microbial Transformation Pathways

Microorganisms play a crucial role in the breakdown of organic pollutants in soil and aquatic environments. The transformation of this compound is expected to be mediated by various microbial enzymes, representing a key bioremediation pathway.

Bioremediation Strategies (Focus on enzymatic mechanisms, not environmental outcomes)

Bioremediation strategies for PAHs often rely on the metabolic capabilities of microorganisms to break down these complex molecules. In the case of this compound, the enzymatic machinery of certain bacteria and fungi would be central to its degradation. The initial step in the microbial metabolism of PAHs often involves oxidation. For chrysene, cytochrome P450 monooxygenases can catalyze the formation of epoxides, such as chrysene-5,6-oxide (B79990). oup.com Subsequently, epoxide hydrolase enzymes can hydrolyze the epoxide ring to form a trans-dihydrodiol. oup.comoup.com This two-step enzymatic process is a common pathway for the detoxification of arene oxides. oup.com

Role of Specific Microbial Enzymes

Several key enzymes are involved in the microbial degradation of PAHs and their epoxide derivatives.

Cytochrome P450 Monooxygenases: These enzymes introduce an oxygen atom into the PAH ring, forming an arene oxide like this compound. oup.com

Epoxide Hydrolases: These enzymes are critical for the detoxification of arene oxides. They catalyze the addition of a water molecule to the epoxide ring, resulting in the formation of a less reactive trans-dihydrodiol. oup.comoup.comnih.gov Studies on the metabolism of chrysene and its derivatives have highlighted the importance of epoxide hydrolase activity. oup.comnih.govaminer.org For example, research has shown that chrysene epoxides are good substrates for epoxide hydrolase in trout liver microsomes. oup.comnih.gov Furthermore, 6-methylchrysene (B138361) has been observed to modestly stimulate epoxide hydrolase activity. aminer.orgamherst.edu

Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols, which can be further metabolized.

Dehydrogenases: These enzymes can be involved in the further oxidation of dihydrodiols to catechols.

The table below details the key enzymes and their roles in the transformation of chrysenyloxiranes.

| Enzyme | Function | Substrate | Product |

| Cytochrome P450 Monooxygenase | Epoxidation | Chrysene | This compound |

| Epoxide Hydrolase | Hydrolysis | This compound | Chrysene-trans-dihydrodiol |

| Dioxygenase | Ring hydroxylation | Chrysene | Chrysene-cis-dihydrodiol |

| Dihydrodiol Dehydrogenase | Oxidation | Dihydrodiols | Catechols |

Abiotic Hydrolysis and Solvolysis in Aqueous Environments

In addition to photochemical and microbial processes, this compound can undergo abiotic degradation in aqueous environments through hydrolysis and solvolysis. These are chemical reactions where the compound reacts with water or another solvent molecule, respectively, leading to the cleavage of the epoxide ring. quizlet.comfreshessays.comlibretexts.org

Hydrolysis of epoxides is a well-known reaction that can be catalyzed by both acids and bases. In neutral water, the reaction is generally slow but can be significant over time. The rate of hydrolysis is influenced by the structure of the epoxide and the pH of the water. For arene oxides, hydrolysis typically leads to the formation of trans-dihydrodiols. oup.com

Solvolysis is a more general term that encompasses reactions with any solvent that acts as a nucleophile. quizlet.comfreshessays.comlibretexts.org In mixed solvent systems, such as water containing alcohols, alcoholysis can compete with hydrolysis, leading to the formation of alkoxy-alcohol products. The rate of solvolysis is dependent on the polarity of the solvent and its ability to stabilize the transition state of the reaction. For SN1-type solvolysis reactions, polar protic solvents can accelerate the reaction by stabilizing the carbocation intermediate that is formed.

Q & A

Q. What are the established synthesis protocols for 6-Chrysenyloxirane, and how can its structural purity be validated?

- Methodological Answer : The synthesis of this compound typically involves epoxidation of chrysene derivatives using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions. To confirm structural integrity, employ 1H/13C NMR for stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and HPLC (≥95% purity threshold) to rule out byproducts. For reproducibility, document reaction parameters (temperature, solvent ratios, and catalyst loading) and validate against reference spectra from established databases (e.g., SciFinder or Reaxys) .

Q. What are the standard analytical techniques for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer : Use GC-MS or LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix interference. Optimize extraction protocols (e.g., solid-phase extraction for aqueous samples) and validate recovery rates (≥80%) via spike-and-recovery experiments. Calibration curves should span 3 orders of magnitude, with R² ≥ 0.994. Include quality controls (blanks, duplicates) to ensure precision (RSD < 10%) .

Q. How can researchers assess the acute toxicity of this compound in vitro?

- Methodological Answer : Conduct MTT assays on human cell lines (e.g., HepG2 or HEK293) at concentrations ranging from 1 µM to 100 µM. Include positive controls (e.g., cisplatin) and negative controls (vehicle-only). Measure IC50 values using nonlinear regression (e.g., GraphPad Prism). For mechanistic insights, pair cytotoxicity assays with ROS detection kits or apoptosis markers (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s genotoxicity across studies?

- Methodological Answer : Perform a systematic review following PRISMA guidelines to identify bias sources (e.g., varying exposure durations, cell models). Use meta-regression to analyze heterogeneity factors (e.g., isomer purity, solvent choice). Validate findings via independent replication in a GLP-compliant lab, ensuring standardized protocols (e.g., OECD Test No. 487 for in vitro micronucleus assays) .

Q. What computational strategies are recommended to model this compound’s reactivity in environmental degradation pathways?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict reaction intermediates and activation energies. Validate against experimental kinetic data (e.g., hydrolysis rates under varying pH). Use molecular dynamics simulations to assess solvent effects. Cross-reference with existing EPA EPISuite predictions for environmental half-life .

Q. How can researchers design experiments to isolate and characterize this compound’s degradation products under UV irradiation?

- Methodological Answer : Expose this compound to UV-C light (254 nm) in a photoreactor with controlled O2 levels. Monitor degradation via HPLC-DAD and identify products using high-resolution Q-TOF-MS . For structural elucidation, combine NMR (1D/2D) with fragmentation patterns. Quantify photolytic half-lives under ISO 11348-2 conditions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s chronic exposure studies?

- Methodological Answer : Use Bayesian hierarchical models to account for inter-individual variability and censored data. For non-monotonic responses, apply BMDExpress for benchmark dose modeling. Validate model assumptions via residual analysis and AIC/BIC comparisons. Include sensitivity analyses to assess parameter uncertainty .

Methodological Best Practices

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and adhere to ARRIVE guidelines for in vivo studies .

- Data Contradictions : Conduct scoping reviews (Arksey & O’Malley framework) to map methodological discrepancies before replication .

- Ethical Compliance : For toxicology studies, follow OECD Test Guidelines and obtain institutional ethics approvals for vertebrate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.